Cortistatin-8

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

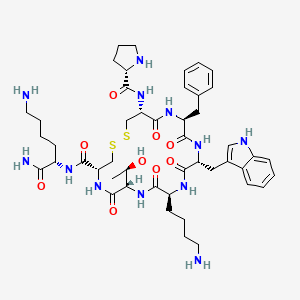

Cortistatin-8 is a neuropeptide that is expressed in inhibitory neurons of the cerebral cortex . It has a strong structural similarity to somatostatin . Unlike somatostatin, when infused into the brain, it enhances slow-wave sleep .

Synthesis Analysis

Cortistatin is a family of steroidal alkaloids with a unique pentacyclic skeleton . The synthesis of cortistatins, including Cortistatin-8, has been a major attraction in organic chemistry due to their potent anti-angiogenetic activities and scarcity in natural availability . The synthesis involves a chemoselective, tandem geminal dihalogenation of an unactivated methyl group, a reductive fragmentation/trapping/elimination of a bromocyclopropane, and a facile chemoselective etherification reaction .Molecular Structure Analysis

Cortistatin-8 has a chemical formula of C30H36N2O3 and a molecular weight of 472.620 . It is part of the cortistatin family of steroidal alkaloids, which are characterized by a unique pentacyclic skeleton .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of Cortistatin-8 include a chemoselective, tandem geminal dihalogenation of an unactivated methyl group, a reductive fragmentation/trapping/elimination of a bromocyclopropane, and a facile chemoselective etherification reaction . These reactions lead to the formation of the cortistatin A core, dubbed "cortistatinone" .Wissenschaftliche Forschungsanwendungen

Anti-inflammatory Properties : Cortistatin has shown potential as an anti-inflammatory agent. It down-regulates the production of inflammatory mediators by endotoxin-activated macrophages and has been effective in protecting against lethality in various murine models of endotoxemia. This suggests its potential use in human septic shock treatment (González-Rey et al., 2006).

Therapeutic Effect in Autoimmune Disorders : In experimental autoimmune encephalomyelitis (EAE), a model for multiple sclerosis, short-term systemic treatment with cortistatin reduced clinical severity and incidence. This indicates its potential as a therapy for multiple sclerosis and other autoimmune disorders (Souza-Moreira et al., 2013).

Inflammatory and Fibrotic Disorders Treatment : A molecularly engineered latent form of cortistatin has shown effectiveness in treating inflammatory bowel disease, scleroderma, and pulmonary fibrosis. This innovation allows for lower doses and fewer administrations compared to naive cortistatin (Campos-Salinas et al., 2022).

Role in Immunity, Pain, and Stress : Cortistatin plays a role in the central nervous and immune systems, including sleep induction, deactivation of inflammatory responses, and modulation of clinical pain. Its deficiency can result in exacerbated nociceptive responses to pain (González-Rey et al., 2015).

Growth Hormone Secretion : Cortistatin and somatostatin have similar effects on growth hormone (GH) secretion. A synthetic form of cortistatin, CST8, retains the GH secretagogue receptor-binding capacity and exhibits a dose-dependent effect on GH release (Luque et al., 2006).

Potential in Cancer Therapy : Cortistatin shows promise in cancer therapy, particularly due to its effects on autoimmune disorders, HIV infection, and several types of cancer. Network pharmacology methods have been used to explore its potential therapeutic objectives related to cancer (Christy et al., 2021).

Eigenschaften

IUPAC Name |

(4R,7S,10S,13R,16S,19R)-10-(4-aminobutyl)-16-benzyl-N-[(2S)-1,6-diamino-1-oxohexan-2-yl]-7-[(1R)-1-hydroxyethyl]-13-(1H-indol-3-ylmethyl)-6,9,12,15,18-pentaoxo-19-[[(2S)-pyrrolidine-2-carbonyl]amino]-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C47H68N12O9S2/c1-27(60)39-47(68)58-38(45(66)53-32(40(50)61)16-7-9-19-48)26-70-69-25-37(57-41(62)33-18-11-21-51-33)46(67)55-35(22-28-12-3-2-4-13-28)43(64)56-36(23-29-24-52-31-15-6-5-14-30(29)31)44(65)54-34(42(63)59-39)17-8-10-20-49/h2-6,12-15,24,27,32-39,51-52,60H,7-11,16-23,25-26,48-49H2,1H3,(H2,50,61)(H,53,66)(H,54,65)(H,55,67)(H,56,64)(H,57,62)(H,58,68)(H,59,63)/t27-,32+,33+,34+,35+,36-,37+,38+,39+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHALUVNIZLPZSZ-BPBAYLLVSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=CC=C4)NC(=O)C5CCCN5)C(=O)NC(CCCCN)C(=O)N)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@H]1C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=CC=C4)NC(=O)[C@@H]5CCCN5)C(=O)N[C@@H](CCCCN)C(=O)N)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C47H68N12O9S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1009.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Cortistatin-8 | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

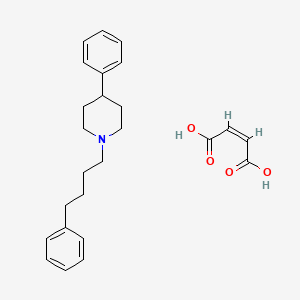

![(1R,9S)-11-[2-[(1R,9S)-6-oxo-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-11-yl]ethyl]-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-6-one](/img/structure/B1139080.png)

![[(1S,3E,5R,7Z,9S,11S,13S,15R,17R,21R,23R,24S,29S)-13-acetyloxy-1,11,17-trihydroxy-21-[(1R)-1-hydroxyethyl]-7-(2-methoxy-2-oxoethylidene)-2,2,12,12-tetramethyl-19,26-dioxo-20,25,30,31,32-pentaoxapentacyclo[21.6.1.15,9.111,15.024,28]dotriaconta-3,27-dien-29-yl] (2E,4E)-octa-2,4-dienoate](/img/structure/B1139081.png)

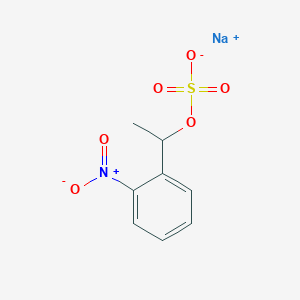

![N-[2-[[(3R)-1-[(4-Chlorophenyl)methyl]-3-pyrrolidinyl]amino]-2-oxoethyl]-3-(trifluoromethyl)benzamide hydrochloride](/img/structure/B1139086.png)